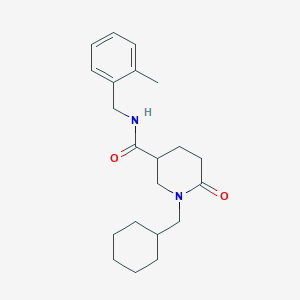![molecular formula C25H33N3O2 B5051179 2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine](/img/structure/B5051179.png)
2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine, also known as MPTP, is a chemical compound that has been widely studied in scientific research. MPTP is a potent neurotoxin that has been used to model Parkinson's disease in animals and has also been implicated in cases of Parkinsonism in humans. In
Mecanismo De Acción
2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine is converted to its active metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria. MPP+ inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. This results in oxidative stress and the selective degeneration of dopaminergic neurons.
Biochemical and Physiological Effects:
The administration of 2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine to animals results in a rapid and selective loss of dopaminergic neurons in the substantia nigra. This leads to a decrease in dopamine levels in the striatum, which is associated with the motor symptoms of Parkinson's disease. 2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine also induces neuroinflammation and oxidative stress, which may contribute to the degeneration of dopaminergic neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine as a research tool has several advantages. It is a well-established model of Parkinson's disease that accurately reproduces the selective degeneration of dopaminergic neurons observed in the disease. 2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine is also relatively easy to administer and produces a rapid and consistent response. However, there are also several limitations to the use of 2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine. It is a potent neurotoxin that can be hazardous to handle, and there is a risk of accidental exposure. In addition, the model only replicates some aspects of Parkinson's disease and may not fully capture the complexity of the disease.
Direcciones Futuras
There are several future directions for research on 2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine. One area of interest is the development of new treatments for Parkinson's disease that target the mechanisms underlying 2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine-induced neurodegeneration. Another area of research is the use of 2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine to study the role of neuroinflammation and oxidative stress in Parkinson's disease. Finally, there is a need for further validation of the 2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine model and its translation to human studies.
Conclusion:
In conclusion, 2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine is a potent neurotoxin that has been widely used as a research tool to model Parkinson's disease in animals. The administration of 2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine results in the selective degeneration of dopaminergic neurons in the substantia nigra, which is similar to the pathology observed in Parkinson's disease. 2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine has been used to study the mechanisms underlying the degeneration of dopaminergic neurons and to test potential treatments for Parkinson's disease. While there are several advantages to the use of 2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine as a research tool, there are also limitations to its use, and further research is needed to fully understand the mechanisms underlying 2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine-induced neurodegeneration.
Métodos De Síntesis
The synthesis of 2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine involves the reaction of 4-bromobenzyl chloride with 2-ethylpyridine in the presence of sodium hydride to form 2-(4-bromobenzyl)pyridine. This compound is then reacted with piperidine and triethylamine to produce the intermediate 2-(4-benzylpiperidin-1-yl)pyridine. Finally, this intermediate is reacted with phosgene in the presence of piperidine to yield 2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine.
Aplicaciones Científicas De Investigación
2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine has been widely used as a research tool to model Parkinson's disease in animals. The administration of 2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine to animals results in the selective destruction of dopaminergic neurons in the substantia nigra, which is similar to the pathology observed in Parkinson's disease. This model has been used to study the mechanisms underlying the degeneration of dopaminergic neurons and to test potential treatments for Parkinson's disease.
Propiedades
IUPAC Name |
(2-ethylpiperidin-1-yl)-[4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c1-2-22-8-4-6-16-28(22)25(29)20-9-11-23(12-10-20)30-24-13-17-27(18-14-24)19-21-7-3-5-15-26-21/h3,5,7,9-12,15,22,24H,2,4,6,8,13-14,16-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKHJKNASFVRBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-1-(tetrahydro-2H-pyran-4-yl)piperidine](/img/structure/B5051098.png)

![2-{[2-(cyclohexylcarbonyl)-1,2,3,4-tetrahydro-1-isoquinolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5051113.png)


![2-(2,3-dichlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5051135.png)
![1-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5051139.png)
![1-{[1-({6-[isobutyl(methyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5051143.png)

![2-[4-(2-methyl-4-nitro-1H-imidazol-1-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5051155.png)
![2-bromo-5-{[(5-carboxypentyl)amino]sulfonyl}benzoic acid](/img/structure/B5051158.png)


